molecular formula C9H8ClN3O2 B1442584 Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1150566-27-0

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B1442584
CAS No.: 1150566-27-0
M. Wt: 225.63 g/mol
InChI Key: AVYSSBABIUPEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0) is a high-value chemical intermediate extensively employed in the synthesis of novel pharmacologically active compounds . Its primary research value lies in its role as a versatile building block for the development of potential therapeutic agents, including antiviral and anticancer compounds . The specific molecular structure, featuring the imidazo[1,2-b]pyridazine core, is a key scaffold in medicinal chemistry, making this compound a critical starting material for constructing more complex, target-oriented molecules in drug discovery programs . The compound is supplied with a high purity specification, often 96% or greater . It is characterized as a white to light yellow powder . For optimal stability, it is recommended to store the material sealed in a dry environment at 2-8°C . Researchers should note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be observed during handling. Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-8-4-3-7(10)12-13(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSSBABIUPEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718291
Record name Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150566-27-0
Record name Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate generally proceeds via the construction of the imidazo[1,2-b]pyridazine core followed by esterification at the 3-position. The key intermediate is often a 6-chloro-substituted pyridazine derivative, which undergoes cyclization with appropriate reagents to form the imidazo ring fused to the pyridazine.

Stepwise Preparation Method

Formation of the Imidazo[1,2-b]pyridazine Core

A common approach starts with 3-amino-6-chloropyridazine as the substrate. This compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate. The reaction is typically carried out at 40–100 °C for 2–8 hours.

Cyclization via Bromoacetonitrile Addition

The formamidine intermediate is then reacted with bromoacetonitrile in a suitable solvent (e.g., acetonitrile) at elevated temperatures (50–160 °C) for 3–15 hours. This step induces cyclization, forming the imidazo[1,2-b]pyridazine ring system with a nitrile substituent at the 3-position.

Conversion to the Carboxylate Ester

Subsequent hydrolysis or functional group transformation of the nitrile to the carboxylate ester is performed, often involving acidic or basic hydrolysis followed by esterification with ethanol under controlled conditions to yield this compound.

Detailed Reaction Conditions and Purification

Step Reactants/Intermediates Conditions Solvent Time (h) Temperature (°C) Yield (%) Purity (%) Notes
1 3-amino-6-chloropyridazine + DMF-DMA Stirring DMF-DMA (excess) 2–8 40–100 Formation of formamidine intermediate
2 Formamidine intermediate + bromoacetonitrile Heating, pH adjustment post-reaction Acetonitrile 3–15 50–160 77.5 98.5 Cyclization to 6-chloroimidazo pyridazine-3-carbonitrile
3 Nitrile intermediate Hydrolysis + esterification Ethyl acetate, ethanol Variable Variable Conversion to ethyl ester
4 Crude product Washing, drying, recrystallization Ethyl acetate, n-hexane Room temperature >98 Purification to high purity

Data adapted and consolidated from patent CN112321592B and related literature

Key Research Findings and Notes

  • Intermediate Stability and Purity : The formamidine intermediate formed by reaction of 3-amino-6-chloropyridazine with DMF-DMA is stable under the reaction conditions and can be isolated or used directly in the next step.

  • Cyclization Efficiency : The reaction with bromoacetonitrile is critical for ring closure. Optimal temperature control (around 100 °C) and reaction time (approximately 10 hours) provide high yields (~77.5%) and purity (>98%) of the nitrile intermediate.

  • Purification Techniques : Post-reaction workup involves filtration, washing with water and saturated saline, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure. Recrystallization from ethyl acetate/n-hexane mixtures enhances purity.

  • Advantages of the Method : The described synthetic route offers a relatively short overall process time, stable product quality, and high purity, making it suitable for scale-up and industrial applications.

Comparative Analysis with Related Compounds

While direct preparation methods for this compound are limited, analogous syntheses of related imidazo fused heterocycles (e.g., 6-bromoimidazo[1,2-a]pyridine) follow similar cyclization protocols involving halogenated pyridine derivatives and haloacetaldehydes or haloacetonitriles under mild alkaline conditions.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents Conditions Outcome
Formamidine formation Condensation 3-amino-6-chloropyridazine + DMF-DMA 40–100 °C, 2–8 h N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine
Cyclization Nucleophilic substitution/cyclization Formamidine intermediate + bromoacetonitrile 50–160 °C, 3–15 h 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Esterification Hydrolysis and esterification Nitrile intermediate + ethanol (acid/base catalyst) Variable This compound
Purification Filtration, washing, recrystallization Ethyl acetate, n-hexane Room temperature High purity final product

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have enhanced biological activities or different physicochemical properties .

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Adaptor Associated Kinase 1 (AAK1)
One of the primary applications of ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is as an inhibitor of adaptor associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis and plays a crucial role in various neurological disorders. Research indicates that compounds targeting AAK1 can potentially treat conditions such as Alzheimer's disease, bipolar disorder, pain management, and Parkinson's disease .

Case Study: AAK1 Inhibition
A study demonstrated that AAK1 inhibitors could significantly reduce pain responses in knockout mouse models, suggesting that this compound may have therapeutic potential for pain management and neurological diseases .

Synthetic Applications

2.1 Organic Synthesis Intermediate
this compound serves as an important intermediate in organic synthesis. It can be used in various coupling reactions, including Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Table: Synthetic Reactions Involving this compound

Reaction TypePurposeReference
Suzuki Cross-CouplingFormation of biaryl compounds
Sonogashira CouplingSynthesis of alkyne derivatives
Reduction ReactionsConversion to alcohols or amines

Biological Studies

3.1 Anticancer Potential
Research has indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit anticancer properties. This compound may act as a precursor for developing new anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyridazine scaffold allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. Below is a detailed comparison with closely related analogs:

Substituent Variations on the Imidazo[1,2-b]pyridazine Core

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Applications : Used in photoredox catalysis studies, though synthetic yields are lower (6% reported in one protocol) .
  • Similarity Score : 0.88 (structural similarity to the target compound) .
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Key Differences : The ester group is at position 2 instead of 3, altering electronic distribution and hydrogen-bonding capacity.
  • Applications : Less commonly reported in pharmaceutical applications, with a lower structural similarity score (0.60) .
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • Key Differences : An additional chlorine at position 8 enhances electrophilicity, making it more reactive in nucleophilic aromatic substitutions .

Ester Group Modifications

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.60 g/mol
tert-Butyl 4-[3-(ethoxycarbonyl)imidazo[1,2-b]pyridazin-6-yl]piperidine-1-carboxylate
  • Molecular Formula : C₂₀H₂₇N₅O₄
  • Molecular Weight : 401.46 g/mol
  • Key Differences : Incorporation of a piperidine-tert-butyl group enhances steric shielding, which may improve metabolic stability in vivo .

Halogen-Substituted Derivatives

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.10 g/mol
  • Key Differences : Bromine at position 6 (vs. chlorine) increases molecular polarizability, favoring aryl cross-coupling reactions (e.g., Suzuki-Miyaura) .
Ethyl 4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₁₀H₈ClFN₂O₂
  • Molecular Weight : 242.63 g/mol

Alkyl/Aryl-Substituted Derivatives

Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₁₇H₁₇N₃O₂
  • Molecular Weight : 299.34 g/mol
  • Key Differences : A phenylethyl group at position 6 increases lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration in CNS-targeted therapies .
Ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₁₆H₂₁N₃O₂
  • Molecular Weight : 287.36 g/mol

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl at 6, COOEt at 3 C₉H₈ClN₃O₂ 225.63 Pharmaceutical intermediate
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Cl at 6, Me at 2, COOEt at 3 C₁₀H₁₀ClN₃O₂ 239.66 Lower reactivity in catalysis
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate Cl at 6 and 8, COOEt at 3 C₉H₇Cl₂N₃O₂ 260.08 Enhanced electrophilicity
Mthis compound Cl at 6, COOMe at 3 C₈H₆ClN₃O₂ 211.60 Improved aqueous solubility
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate Phenylethyl at 6, COOEt at 3 C₁₇H₁₇N₃O₂ 299.34 CNS-targeted drug candidates

Biological Activity

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7ClN4O2C_9H_7ClN_4O_2 and a molecular weight of approximately 224.63 g/mol. Its structure features a chloroimidazo ring which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μM depending on the organism tested. For instance, it has been noted to be effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values were found to be around 10 μM for MCF-7 cells and 15 μM for A549 cells, indicating moderate potency .

Table 1 summarizes the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (μM) Activity
MCF-710Moderate cytotoxicity
A54915Moderate cytotoxicity
HeLa12Moderate cytotoxicity

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For example, studies suggest that it may inhibit the activity of certain kinases, which are critical for cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazo ring or the carboxylate group can significantly alter its potency and selectivity. For instance, substituting different halogens or functional groups on the imidazo ring has been shown to enhance its antimicrobial and anticancer activities .

Table 2 illustrates some derivatives of this compound and their corresponding biological activities:

Derivative Substitution Activity
Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylateBromine at position 6Increased anticancer activity
Ethyl 6-fluoroimidazo[1,2-b]pyridazine-3-carboxylateFluorine at position 6Enhanced antimicrobial activity

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : In a study involving infected mice, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .
  • Cancer Treatment Models : In xenograft models of breast cancer, administration of this compound led to tumor regression in a dose-dependent manner .

Q & A

Q. What are the key synthetic routes for preparing Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate?

The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by functionalization (e.g., nitration or substitution). Post-cyclization modifications, such as esterification, are critical for introducing the carboxylate group .

Q. How is the compound characterized to confirm its structural identity?

Key characterization methods include:

  • 1H NMR : Peaks at δ 1.45 (t, CH3), 4.48 (q, CH2), 7.28 (d, ArH), 8.03 (d, ArH), and 8.39 (s, ArH) .
  • 13C NMR : Signals at δ 158.20 (ester carbonyl), 148.38 (aromatic carbons), and 61.08 (CH2) .
  • HRMS-ESI : Molecular ion [M+H]+ at m/z 226.0377, confirming the molecular formula C9H8ClN3O2 .

Q. What solvents and purification techniques are effective for isolating the compound?

Ethyl acetate and hexane gradients (0–80%) in silica gel column chromatography are commonly used for purification. For derivatives, mixed fractions may require repeated chromatography to isolate isomers .

Q. What analytical techniques ensure purity and structural integrity?

Combine elemental analysis (e.g., C 64.18%, H 3.23% for related compounds) with HPLC retention time (e.g., 1.33 minutes under specific conditions) and spectroscopic data to validate purity and structure .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation/arylation reactions be addressed?

Regioselectivity issues (e.g., isomer formation in phenylethyl derivatives) arise from competing reaction pathways. Strategies include:

  • Steric/electronic modulation of substrates.
  • Optimizing reaction time/temperature to favor kinetic products.
  • Using Pd catalysts with tailored ligands (e.g., for C3-arylation) to direct coupling sites .

Q. What methodologies improve low yields in palladium-catalyzed C3-arylation?

Screen Pd sources (e.g., Pd(OAc)2) and ligands (e.g., XPhos) to enhance turnover frequency. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) to stabilize intermediates. Yields up to 62% are achievable under optimized conditions .

Q. How can isomer formation during alkylation be mitigated or resolved?

When isomers form (e.g., 2-phenylethyl vs. 1-phenylethyl derivatives), use preparative HPLC or gradient column chromatography (ethyl acetate/hexane) for separation. Monitor reaction progress via LCMS to identify mixed fractions early .

Q. What strategies optimize reaction conditions for functional group compatibility?

  • Ester stability : Avoid strongly basic conditions to prevent hydrolysis.
  • Chlorine reactivity : Use mild nucleophiles (e.g., sodium benzenesulfinate) for substitution without side reactions.
  • Scale-up : Transition from batch to flow chemistry for reproducibility in organometallic couplings .

Q. How can computational tools aid in predicting reactivity or spectral data?

Molecular dynamics simulations (e.g., for CAS 500011-86-9 analogs) can model solvation effects and transition states. DFT calculations predict NMR shifts or HRMS fragmentation patterns, aiding experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.